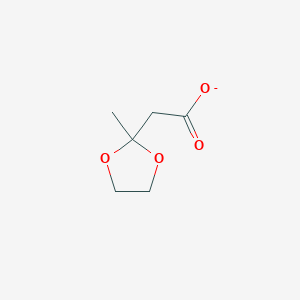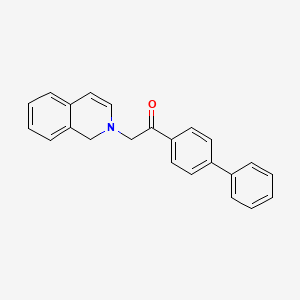![molecular formula C23H17N3O5 B12347097 methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12347097.png)
methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(2Z)-7-hydroxy-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that belongs to the class of chromen-2-ylidene derivatives. This compound is characterized by its unique structure, which includes a chromen-2-ylidene core, a pyridin-2-yl group, and a benzoate ester. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2Z)-7-hydroxy-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-ylidene Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the chromen-2-ylidene structure.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[(2Z)-7-hydroxy-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-2-ylidene core can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the pyridin-2-yl carbamoyl moiety can be reduced to form an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an amine.
Aplicaciones Científicas De Investigación
Methyl 3-{[(2Z)-7-hydroxy-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(2Z)-7-hydroxy-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Methyl 3-{[(2Z)-7-hydroxy-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the chromen-2-ylidene core and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridin-2-yl group also show similar chemical reactivity and biological properties.
Benzoate Esters: These compounds have similar ester functional groups and can undergo similar chemical reactions.
The uniqueness of methyl 3-{[(2Z)-7-hydroxy-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate lies in its combination of functional groups, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C23H17N3O5 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
methyl 3-[[7-hydroxy-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H17N3O5/c1-30-23(29)15-5-4-6-16(11-15)25-22-18(21(28)26-20-7-2-3-10-24-20)12-14-8-9-17(27)13-19(14)31-22/h2-13,27H,1H3,(H,24,26,28) |
Clave InChI |
QQTGBWKJNPSJKR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)

![4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)




![(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12347077.png)
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12347079.png)

![Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12347101.png)
